2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide
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Overview
Description
2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione . This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Further reactions involving hydrazonoyl halides and arylidenemalononitrile yield the final product .
Chemical Reactions Analysis
2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide involves its interaction with various molecular targets. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in bacteria, fungi, and cancer cells . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar compounds to 2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide include other thiazole derivatives such as:
2,4-disubstituted thiazoles: These compounds share similar biological activities and are used in various medicinal applications.
Thiazolo[4,5-b]pyridines: These compounds have similar structural motifs and exhibit comparable biological properties.
Thiazolo[5’,4’5,6]pyrano[2,3-d]pyrimidines: These derivatives are also known for their medicinal properties and are used in drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H11Cl2N3O2S |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide |
InChI |
InChI=1S/C18H11Cl2N3O2S/c1-25-13-8-14-16(11-3-2-6-21-15(11)13)22-18(26-14)23-17(24)10-5-4-9(19)7-12(10)20/h2-8H,1H3,(H,22,23,24) |
InChI Key |
QGHDINWUUMOTOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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